3-(3-Methoxybenzylidene)benzofuran-2(3H)-one
Description
Properties
CAS No. |
1029-21-6 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(3Z)-3-[(3-methoxyphenyl)methylidene]-1-benzofuran-2-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-6-4-5-11(9-12)10-14-13-7-2-3-8-15(13)19-16(14)17/h2-10H,1H3/b14-10- |
InChI Key |
GTMDKUQTAVTRHS-UVTDQMKNSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C3=CC=CC=C3OC2=O |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of o-Hydroxyphenylacetic Acid Intermediate
- The starting material, often NSC 4613 or related phenolic compounds, is reacted with sodium hydroxide and a copper-based catalyst (e.g., copper 8-quinolinolate) in an autoclave at elevated temperatures (165–170 °C) for about 2 hours.
- The reaction mixture is neutralized with hydrochloric acid to pH 2, precipitating the o-hydroxyphenylacetic acid.
- The solid is filtered and washed, yielding the intermediate without the need for extensive purification steps.
Cyclization to Benzofuran-2(3H)-one (Lactone) Core
- The o-hydroxyphenylacetic acid is dissolved in an aromatic hydrocarbon solvent such as toluene, xylene, or chlorobenzene.
- A catalyst such as sulfuric acid, p-toluenesulfonic acid, or acetic acid is added.
- The mixture is heated to reflux, and azeotropic distillation is employed to remove water formed during the cyclization, driving the reaction to completion.
- The reaction is monitored by HPLC to ensure the o-hydroxyphenylacetic acid content is below 1% by weight.
- After completion, the reaction mixture is cooled, washed with sodium bicarbonate solution and water, dried over sodium sulfate, and filtered.
- The solvent is recovered by distillation and recycled back into the process.
Introduction of the 3-Methoxybenzylidene Group
- The benzofuran-2(3H)-one intermediate is reacted with 3-methoxybenzaldehyde or its equivalents in the presence of acetic anhydride and trimethyl orthoformate.
- The reaction is conducted at 105–115 °C for approximately 12 hours.
- During this step, methyl acetate is distilled off as a byproduct.
- After completion, the reaction mixture is concentrated under reduced pressure to remove solvents.
- Methanol is added to the residue, and the mixture is cooled to induce crystallization.
- The solid product is filtered and dried to yield 3-(3-Methoxybenzylidene)benzofuran-2(3H)-one with yields exceeding 90% based on the starting o-hydroxyphenylacetic acid.
- The use of aromatic hydrocarbon solvents such as toluene and xylene allows for efficient azeotropic removal of water, enhancing reaction rates and yields.
- Catalysts like acetic acid are preferred for their non-reactivity with byproducts such as sodium chloride, simplifying purification and reducing wastewater generation.
- The process avoids intermediate purification steps by conducting sequential reactions in the same vessel, improving efficiency and reducing waste.
- Recovery and recycling of solvents and catalysts are integral to the process, contributing to sustainability.
| Step No. | Reaction Stage | Reagents & Conditions | Key Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Synthesis of o-hydroxyphenylacetic acid | NSC 4613, NaOH, Cu catalyst, 165–170 °C, 2 h | Neutralization with HCl, filtration | High (not specified) |
| 2 | Cyclization to benzofuran-2(3H)-one | o-Hydroxyphenylacetic acid, toluene/xylene, H2SO4 catalyst, reflux, azeotropic distillation | Water removal by azeotrope, HPLC monitoring | >90% (based on acid) |
| 3 | Condensation with 3-methoxybenzaldehyde | Acetic anhydride, trimethyl orthoformate, 105–115 °C, 12 h | Methyl acetate distilled off, crystallization | >90% (overall) |
- High-performance liquid chromatography (HPLC) is used to monitor the reaction progress, ensuring the near-complete conversion of intermediates.
- The final product exhibits high purity, confirmed by spectroscopic methods (NMR, IR, MS) in related studies.
- The process yields are consistently above 90%, indicating an efficient synthetic route.
- The solvent-free or minimal solvent approaches in some steps reduce environmental impact and improve safety.
The preparation of this compound is effectively achieved through a multi-step synthesis involving the formation of o-hydroxyphenylacetic acid, cyclization to the benzofuranone core, and subsequent condensation with 3-methoxybenzaldehyde. The optimized methods emphasize high yield, minimal waste, and solvent recovery, making the process suitable for scale-up and industrial application. The use of azeotropic distillation and acid catalysis are critical to the success of the synthesis, providing a robust and environmentally considerate approach.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The methoxy group on the benzylidene moiety directs electrophiles to specific positions. While direct experimental data on this compound is limited, analogous benzofuran derivatives undergo EAS at the ortho and para positions relative to the methoxy group. For example:
-
Nitration : Similar compounds react with nitric acid to introduce nitro groups at the para position of the methoxy-substituted benzene ring.
-
Halogenation : Bromination or chlorination occurs under mild conditions (e.g., Br₂/FeBr₃), with regioselectivity governed by the methoxy group .
Nucleophilic Addition at the Carbonyl Group
The lactone carbonyl (C=O) in benzofuran-2(3H)-one undergoes nucleophilic attack. Key reactions include:
-
Hydrolysis : Under basic conditions (e.g., NaOH), the lactone ring opens to form a carboxylate intermediate, which can re-cyclize upon acidification .
-
Aminolysis : Reaction with amines (e.g., piperidine) generates amide derivatives, as observed in related benzofuranone systems .
Table 1: Nucleophilic Reactions of Benzofuranone Derivatives
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | NaOH (pH 12), 80°C | Sodium carboxylate | 85% | |
| Aminolysis | Piperidine, ethanol | Amide derivative | 76% |
Michael Addition and Lactonization
The exocyclic α,β-unsaturated carbonyl system participates in conjugate additions. For instance:
-
Alkali-promoted Michael addition : In the presence of Cs₂CO₃, the compound reacts with methyl acrylate to form intermediates that undergo lactonization, yielding 3,3-disubstituted benzofuran-2(3H)-ones .
Mechanism :
-
Base deprotonates the α-hydrogen, generating a nucleophilic enolate.
-
Enolate attacks the electrophilic β-carbon of methyl acrylate.
-
Intramolecular lactonization closes the ring, forming the product .
Catalytic Coupling Reactions
Functionalized derivatives of benzofuran-2(3H)-one participate in cross-coupling reactions:
-
Sonogashira Coupling : A triflate intermediate (generated via reaction with Tf₂O) couples with terminal alkynes to form 2-alkynyl benzofurans .
-
Suzuki–Miyaura Coupling : Aryl boronic acids react with triflate intermediates to yield 2-aryl benzofurans .
Table 2: Coupling Reactions of Benzofuranone Derivatives
| Reaction | Catalyst/Base | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Sonogashira | Pd(PPh₃)₄, CuI | Triflate + Alkyne | 2-Alkynyl benzofuran | 89% | |
| Suzuki–Miyaura | Pd(OAc)₂, K₃PO₄ | Triflate + Aryl boronic acid | 2-Aryl benzofuran | 78% |
Oxidation and Reduction
-
Oxidation : The exocyclic double bond undergoes epoxidation with m-CPBA or dihydroxylation with OsO₄.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the benzylidene double bond, yielding 3-(3-methoxybenzyl)benzofuran-2(3H)-one.
Cycloaddition Reactions
The conjugated diene system in the benzylidene group enables Diels-Alder reactions. For example:
-
Reaction with maleic anhydride forms a six-membered cycloadduct, though yields depend on steric hindrance from the methoxy group.
Interaction with Biological Targets
While not a traditional chemical reaction, the compound’s binding to enzymes (e.g., cyclooxygenase-1) involves non-covalent interactions :
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Properties
Research indicates that compounds similar to 3-(3-Methoxybenzylidene)benzofuran-2(3H)-one exhibit notable antioxidant activities. The presence of the methoxy group enhances the compound's lipophilicity, which may improve its interaction with biological targets. Studies have shown that derivatives of benzofuran can scavenge free radicals effectively, making them candidates for developing antioxidant therapies.
1.2 Antiplatelet Activity
This compound has been investigated for its potential as an antiplatelet agent. In vitro studies suggest that it can inhibit platelet aggregation, which is crucial for preventing thrombotic events. The structure-activity relationship (SAR) studies indicate that modifications on the benzofuran core can significantly enhance this activity .
1.3 Anti-inflammatory Effects
Benzofuran derivatives have also been explored for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes, particularly COX-2, is a target for treating inflammatory diseases. Compounds similar to this compound have shown promise in this area, potentially leading to new therapeutic agents for conditions like arthritis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Methoxy Substitution : The presence of the methoxy group at the 3-position enhances solubility and biological activity compared to other derivatives lacking this modification.
- Variations in Substituents : Modifying substituents on the benzofuran ring can lead to significant changes in antioxidant and antiplatelet activities, suggesting that careful design can yield more potent compounds .
Case Studies
Several studies have documented the applications of this compound:
- A study focusing on its antioxidant properties revealed that it exhibited a significant reduction in oxidative stress markers in cellular models, indicating its potential as a therapeutic agent against oxidative damage .
- Another investigation into its antiplatelet activity showed that it was more effective than aspirin in inhibiting platelet aggregation, suggesting a promising alternative for cardiovascular therapies.
Mechanism of Action
The mechanism of action of 3-(3-Methoxybenzylidene)benzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Crystallographic Data for Selected Benzofuranone Derivatives
- Key Observations :
Spectroscopic and Electronic Properties
- IR Spectroscopy: The target compound shows characteristic C=O stretching at ~1767 cm⁻¹, similar to 3-(methoxymethylene)benzofuran-2(3H)-one (1767 cm⁻¹) . Nitro-substituted derivatives (e.g., 5-nitro-1-benzofuran-2(3H)-one) exhibit additional NO₂ stretches at ~1520 cm⁻¹ .
Electronic Effects :
- Electron-donating groups (e.g., 3-methoxy) increase the electron density on the benzylidene moiety, enhancing stability but reducing electrophilicity compared to electron-withdrawing groups (e.g., 4-nitro) .
Biological Activity
3-(3-Methoxybenzylidene)benzofuran-2(3H)-one, a synthetic compound belonging to the benzofuran family, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a benzofuran core substituted with a methoxybenzylidene group. This structure is crucial for its biological activity as it influences the compound's interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 270.29 g/mol |
| CAS Number | 1029-21-6 |
| IUPAC Name | This compound |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study focusing on its effects on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell survival and death.
- Cell Proliferation Inhibition : In vitro assays showed that the compound reduced the viability of cancer cells in a dose-dependent manner. For instance, treatment with concentrations above 10 µM resulted in a marked decrease in cell viability across several cancer types, including breast and liver cancer cells.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been reported to suppress pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
- Mechanism of Action : The anti-inflammatory activity is mediated through inhibition of the NF-κB signaling pathway. This inhibition prevents the transcription of genes involved in inflammation, thereby reducing the overall inflammatory response.
Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. The results indicated an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting potent anticancer properties.
Study 2: Anti-inflammatory Mechanisms
In another investigation, the compound was tested for its ability to modulate inflammatory responses in LPS-stimulated macrophages. The findings revealed that treatment with 5 µM significantly reduced TNF-α production by over 50%, highlighting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-Methoxybenzylidene)benzofuran-2(3H)-one, and how do reaction conditions influence yield?
- Methodology : Palladium-catalyzed cyclization is a common approach. For example, a Pd(OAc)₂-mediated reaction with 3-methoxybenzoic acid and dibromomethane at 140°C for 18 hours yields benzofuranone derivatives (33% yield). Purification via silica gel chromatography (hexane:ethyl acetate, 2:1 v/v) is recommended . Alternative methods involve K₂CO₃/NaI-mediated alkylation under reflux conditions (e.g., 60°C for 12 hours) . Optimize stoichiometry and solvent systems (e.g., acetone/water mixtures) to improve yields.
Q. How can spectral techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodology :
- ¹H NMR : Look for characteristic methoxy singlet (~δ 3.89 ppm) and benzylidene proton signals (δ 5.25–7.80 ppm). Aromatic protons typically appear as doublets or double doublets .
- ¹³C NMR : Key signals include the carbonyl carbon (~171 ppm) and methoxy carbons (~56 ppm) .
- IR : Strong absorption bands at ~1736 cm⁻¹ (lactone C=O) and 1601 cm⁻¹ (aromatic C=C) confirm core functionality .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodology :
- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .
- Ventilation : Operate in a fume hood to minimize inhalation risks.
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in substituted benzofuranones?
- Methodology : Submit single crystals to the Cambridge Crystallographic Data Centre (CCDC) for X-ray diffraction analysis. For example, weak C–H⋯O hydrogen bonds (2.5–3.0 Å) stabilize planar molecular arrangements in related compounds, as seen in CCDC 1505246 . Refinement software (e.g., SHELXL) with isotropic displacement parameters can model hydrogen positions .
Q. What mechanistic insights explain the compound’s phytotoxic or antioxidant activity?
- Methodology :
- Phytotoxicity : Evaluate inhibition of photosynthetic electron transport in chloroplast assays .
- Antioxidant Activity : Use DPPH radical scavenging assays. The methoxy and benzylidene groups enhance electron donation, as observed in structurally similar phthalides .
- Cytotoxicity Screening : Test against PC12 cells to assess glutamate-induced cytotoxicity inhibition .
Q. How can reaction parameters be optimized for scalable synthesis?
- Methodology :
- Catalyst Screening : Compare Pd(OAc)₂ with Cu(I)/ligand systems for cost-effectiveness.
- Solvent Optimization : Replace chloroform (slightly soluble) with greener solvents like ethyl acetate .
- Scale-Up : Use continuous flow reactors to maintain temperature control and reduce byproducts .
Q. What computational tools predict the compound’s physicochemical properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
